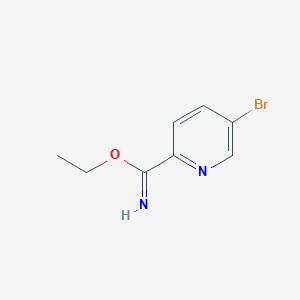

Ethyl 5-bromopicolinimidate

Description

Ethyl 5-bromopicolinimidate is a chemical compound with the molecular formula C8H9BrN2O. It is known for its applications in various scientific fields, particularly in analytical and bioanalytical chemistry. The compound is characterized by the presence of a bromine atom attached to a picolinimidate structure, which enhances its reactivity and utility in different chemical processes .

Properties

IUPAC Name |

ethyl 5-bromopyridine-2-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-12-8(10)7-4-3-6(9)5-11-7/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLNHTWEMFDNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromopicolinimidate can be synthesized through a series of chemical reactions involving the bromination of picolinimidate derivatives. One common method involves the reaction of ethyl picolinimidate with bromine under controlled conditions to introduce the bromine atom at the desired position on the picolinimidate ring .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of bromination. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reactivity in Peptide Modification

Ethyl 5-bromopicolinimidate is used to selectively modify N-terminal amino groups in proteins, leveraging its bromine tag for detection :

Reaction Steps:

-

Guanidination : Lysine side chains are blocked using O-methylisourea.

-

N-Terminal Modification : this compound reacts with the free N-terminal α-amino group under mildly basic conditions (pH ~6.5).

-

Proteolytic Digestion : Modified proteins are digested with trypsin or chymotrypsin.

-

Mass Spectrometry Detection : Bromine’s isotopic signature (⁷⁹Br/⁸¹Br ≈ 1:1) allows identification of N-terminal peptides via MALDI-TOF/TOF .

Selectivity:

-

Reacts preferentially with N-terminal amines over lysine side chains due to steric and electronic factors.

-

Modifications are confirmed by MS/MS fragmentation patterns .

Mechanistic Insights

The bromine atom in this compound plays dual roles:

-

Electrophilic Reactivity : Facilitates nucleophilic attack by the N-terminal amine.

-

Isotopic Tagging : Enables detection via bromine’s distinct isotopic pattern in mass spectrometry .

Proposed Mechanism :

-

Nucleophilic Attack : The N-terminal amine attacks the electrophilic carbon adjacent to the imidate group.

-

Elimination : Bromide ion is released, forming a stable imine bond.

Comparative Reactivity

| Property | This compound | Ethyl Picolinimidate |

|---|---|---|

| Electrophilicity | Enhanced (Br substituent) | Moderate |

| Mass Spec Utility | Bromine isotopic tagging | None |

| Synthetic Flexibility | High (Br allows further coupling) | Limited |

Stability and Handling

-

Storage : Stable under inert gas at −20°C.

-

Decomposition : Avoid strong acids/bases to prevent hydrolysis of the imidate group .

Limitations and Optimizations

Scientific Research Applications

Ethyl 5-bromopicolinimidate has a wide range of applications in scientific research:

Analytical Chemistry: It is used as a derivatization reagent in mass spectrometry to enhance signal detection and improve the accuracy of protein sequencing.

Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the identification of N-terminal sequences.

Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-bromopicolinimidate involves its ability to react with specific molecular targets. In analytical applications, the compound enhances the detection of proteins by forming stable derivatives that can be easily identified using mass spectrometry. The bromine atom provides a distinct isotopic signature, facilitating the differentiation of target molecules .

Comparison with Similar Compounds

Ethyl 5-bromopicolinimidate can be compared with other brominated picolinimidate derivatives:

5-Bromonicotinamide: Similar in structure but differs in its specific applications and reactivity.

5-Bromoindole Derivatives: These compounds share the bromine substitution but have different core structures and applications.

The uniqueness of this compound lies in its specific reactivity and utility in enhancing analytical techniques, particularly in mass spectrometry .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromopicolinimidate, and how can purity be maximized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. To optimize yield and purity:

- Parameter Variation : Systematically vary reaction conditions (e.g., temperature, molar ratios of reactants, solvent polarity) using design-of-experiment (DoE) approaches to identify optimal parameters .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in aprotic solvents. Validate purity via HPLC (≥95% purity threshold) and confirm structure using -/-NMR and high-resolution mass spectrometry (HRMS) .

- Catalyst Screening : Test catalysts like DMAP or pyridine derivatives to enhance imidate formation efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm the ethyl ester group (δ ~1.3–1.5 ppm for CH, δ ~4.3–4.5 ppm for CH) and -NMR to identify the imidate carbonyl (δ ~160–170 ppm). Coupling patterns in aromatic regions resolve substitution on the pyridine ring .

- Mass Spectrometry : HRMS in positive-ion mode (ESI or EI) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

- HPLC Validation : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. How does this compound’s stability vary under different solvents and temperatures?

- Methodological Answer : Conduct accelerated stability studies:

- Solvent Screening : Dissolve the compound in DMSO, DMF, ethanol, or acetonitrile. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under ambient light and nitrogen atmospheres .

- Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Use in situ -NMR or stopped-flow spectroscopy to track intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions. Compare reaction rates with/without palladium catalysts .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies. Analyze electron density (NBO) to identify nucleophilic/electrophilic sites on the pyridine ring .

- Isotopic Labeling : Incorporate - or -labels to trace bond formation pathways via isotopic shifts in NMR .

Q. How can contradictory data on this compound’s catalytic activity be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data using PRISMA guidelines. Identify variables causing discrepancies (e.g., solvent polarity, catalyst loading) .

- Controlled Replication : Reproduce conflicting experiments under identical conditions. Use statistical tools (ANOVA, t-tests) to quantify variability and identify outliers .

- Advanced Characterization : Apply X-ray crystallography to confirm structural integrity of reaction products and rule out polymorphic interference .

Q. What computational strategies predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) or transition-metal catalysts .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in halogen-exchange reactions. Validate predictions with bench experiments .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (GROMACS) to correlate solvent parameters with reaction outcomes .

Data Analysis and Validation

- Reproducibility : Document experimental protocols in line with BJOC guidelines (e.g., detailed catalyst preparation, inert atmosphere protocols) .

- Statistical Rigor : Report confidence intervals for kinetic data and use Bayesian analysis for probabilistic modeling of reaction pathways .

- Ethical Standards : Adhere to IUPAC nomenclature and cite primary literature to avoid plagiarism. Use tools like ChemDraw for structure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.